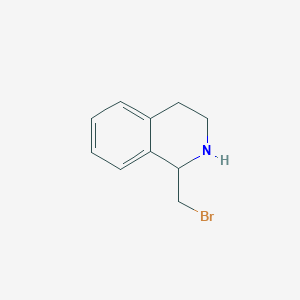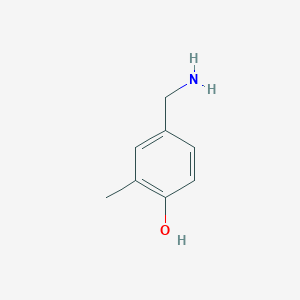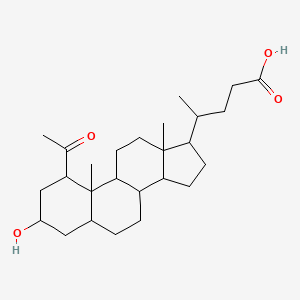
1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines This compound features a bromomethyl group attached to the nitrogen-containing heterocyclic structure of tetrahydroisoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the bromomethylation of 1,2,3,4-tetrahydroisoquinoline using paraformaldehyde and hydrobromic acid in acetic acid. This reaction typically proceeds under mild conditions, yielding the desired bromomethylated product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products:
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of tetrahydroisoquinoline.
Oxidation: Major products are N-oxides and other oxidized forms of the parent compound.
Scientific Research Applications
1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the construction of various functionalized derivatives.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its specific application:
In Medicinal Chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
In Materials Science: Its bromomethyl group can participate in cross-linking reactions, contributing to the formation of polymer networks with enhanced mechanical properties.
Comparison with Similar Compounds
1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other bromomethylated tetrahydroisoquinolines and related compounds:
Properties
IUPAC Name |
1-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHXMWQLNAFUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616616 | |
| Record name | 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130109-95-4 | |
| Record name | 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde](/img/structure/B1603485.png)





![Phosphonium, [(4-octylphenyl)methyl]triphenyl-, bromide](/img/structure/B1603495.png)






